Cyanic acid, 2-(1-cyanoethyl)phenyl ester

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

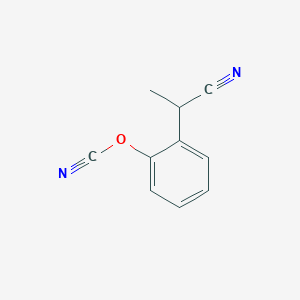

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is [2-(1-cyanoethyl)phenyl] cyanate. This designation reflects the compound's structural composition, which consists of a phenyl ring substituted at the ortho position with a 1-cyanoethyl group, and bearing a cyanate ester functional group. The molecular formula is established as C₁₀H₈N₂O with a molecular weight of 172.18 grams per mole.

The structural representation can be expressed through multiple chemical notation systems. The Standard International Chemical Identifier string is InChI=1S/C10H8N2O/c1-8(6-11)9-4-2-3-5-10(9)13-7-12/h2-5,8H,1H3. The corresponding International Chemical Identifier Key is LSBRRQCUTZZSCK-UHFFFAOYSA-N. The Simplified Molecular Input Line Entry System notation is represented as CC(C#N)C1=CC=CC=C1OC#N.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₈N₂O |

| Molecular Weight | 172.18 g/mol |

| International Union of Pure and Applied Chemistry Name | [2-(1-cyanoethyl)phenyl] cyanate |

| Standard International Chemical Identifier | InChI=1S/C10H8N2O/c1-8(6-11)9-4-2-3-5-10(9)13-7-12/h2-5,8H,1H3 |

| International Chemical Identifier Key | LSBRRQCUTZZSCK-UHFFFAOYSA-N |

The compound's structural architecture reveals several important molecular features. The phenyl ring serves as the central aromatic scaffold, with the 1-cyanoethyl substituent positioned at the ortho position relative to the cyanate ester group. The 1-cyanoethyl moiety contains both a methyl group and a nitrile functional group attached to the same carbon atom, creating a secondary carbon center that bridges to the aromatic system. The cyanate ester functionality represents a reactive site that can participate in various chemical transformations, particularly nucleophilic substitution reactions and cyclization processes.

Registry Numbers and Chemical Abstracts Service Identification

The Chemical Abstracts Service registry number for this compound is 88975-94-4. This unique identifier serves as the primary reference point for locating information about this compound in chemical databases and literature searches. The Chemical Abstracts Service number system provides an unambiguous method for identifying chemical substances, regardless of their various nomenclature systems or synonyms.

Additional database identifiers have been assigned to this compound across various chemical information systems. The PubChem Compound Identifier is recorded as 71321178, providing access to comprehensive chemical data within the National Center for Biotechnology Information chemical database. The compound has also been assigned the identifier CS-0458601 in certain commercial chemical databases. The Environmental Protection Agency Distributed Structure-Searchable Toxicity Database System Substance Identifier is listed as DTXSID40751024.

| Database | Identifier |

|---|---|

| Chemical Abstracts Service | 88975-94-4 |

| PubChem Compound Identifier | 71321178 |

| CS Number | CS-0458601 |

| Environmental Protection Agency Distributed Structure-Searchable Toxicity Database System | DTXSID40751024 |

The Chemical Abstracts Service registration process for this compound reflects its recognition as a distinct chemical entity within the broader classification of organocyanate compounds. The systematic assignment of registry numbers follows established protocols for structural verification and molecular characterization, ensuring that each compound receives a unique identifier based on its specific molecular composition and connectivity patterns.

Historical Evolution of Synonymic Designations

The nomenclature evolution for this compound demonstrates the systematic development of chemical naming conventions for complex organocyanate compounds. The primary systematic name, [2-(1-cyanoethyl)phenyl] cyanate, represents the current International Union of Pure and Applied Chemistry standard for this molecular structure. This nomenclature clearly indicates the substitution pattern and functional group arrangement within the molecule.

Alternative nomenclature systems have generated several synonymic designations for this compound. The name 2-(2-cyanatophenyl)propanenitrile provides an alternative systematic description that emphasizes the propanenitrile backbone while indicating the cyanatophenyl substituent. This naming approach reflects a different perspective on the compound's structural organization, treating the nitrile-containing alkyl chain as the primary framework rather than the phenyl ring system.

Commercial and database-specific designations have contributed additional synonyms to the compound's nomenclature profile. The designation 2-(1-Cyanoethyl)phenyl cyanate represents a simplified version of the systematic name that maintains clarity while reducing complexity. Database-specific codes such as CS-0458601 serve as internal identifiers within commercial chemical information systems, facilitating database searches and compound identification processes.

| Naming System | Designation |

|---|---|

| International Union of Pure and Applied Chemistry | [2-(1-cyanoethyl)phenyl] cyanate |

| Alternative Systematic | 2-(2-cyanatophenyl)propanenitrile |

| Simplified Commercial | 2-(1-Cyanoethyl)phenyl cyanate |

| Database Code | CS-0458601 |

The historical development of these naming conventions reflects the evolving understanding of organocyanate chemistry and the need for precise molecular identification systems. Early chemical literature may have employed less systematic naming approaches, but the standardization of International Union of Pure and Applied Chemistry nomenclature has provided consistency across scientific publications and chemical databases. The multiple synonymic designations continue to exist in various contexts, particularly in commercial databases and specialized research applications where specific naming conventions may be preferred for organizational or search optimization purposes.

Properties

IUPAC Name |

[2-(1-cyanoethyl)phenyl] cyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c1-8(6-11)9-4-2-3-5-10(9)13-7-12/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSBRRQCUTZZSCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)C1=CC=CC=C1OC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40751024 | |

| Record name | 2-(1-Cyanoethyl)phenyl cyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40751024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88975-94-4 | |

| Record name | 2-(1-Cyanoethyl)phenyl cyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40751024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Cyanic acid, 2-(1-cyanoethyl)phenyl ester, is a compound of interest due to its potential biological activities. This article explores its biological activity through various studies, including structure-activity relationships (SAR), cytotoxicity assessments, and potential therapeutic applications.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

- Chemical Formula : CHNO

- Molecular Weight : 213.23 g/mol

The compound features a phenyl group attached to a cyanoethyl moiety, which is significant for its interactions with biological targets.

Antitumor Activity

Recent research has indicated that compounds similar to cyanic acid derivatives exhibit antitumor properties. For instance, studies on related compounds have shown that they can inhibit the growth of various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

Case Study : A study on dipeptidyl nitriles, which share structural similarities with cyanic acid derivatives, demonstrated significant cytotoxicity against T. cruzi and other cancer cell lines. The most potent inhibitors showed an EC value as low as 4 μM, indicating strong antitumor activity .

Enzyme Inhibition

Cyanic acid derivatives have been investigated for their potential as enzyme inhibitors. Specifically, their ability to inhibit cysteine proteases has been highlighted.

- Cysteine Proteases : These enzymes are crucial in various biological processes and are validated targets for therapeutic interventions in diseases such as Chagas disease and leishmaniasis.

Research Findings : Inhibitors derived from cyanic acid structures have shown promising results against cysteine proteases like cruzipain, with some exhibiting Ki values below 20 nM. This suggests that modifications in the cyanic acid structure can lead to enhanced inhibitory activity .

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the biological activity of cyanic acid derivatives. Modifications to the phenyl group or the cyanoethyl moiety can significantly affect potency and selectivity.

| Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Increased potency against cysteine proteases |

| Alteration of alkyl chain length | Variability in cytotoxic effects across different cell lines |

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of cyanic acid derivatives.

- Cell Lines Tested : Various cancer cell lines including breast cancer (MCF-7), lung cancer (A549), and leukemia (HL-60).

- Results : Compounds exhibited a range of cytotoxic effects with IC values varying from low micromolar to high micromolar concentrations.

Scientific Research Applications

Organic Synthesis

Cyanic acid derivatives are valuable intermediates in organic synthesis. They can undergo nucleophilic substitution reactions and cycloaddition processes, making them useful for constructing complex organic molecules. Specifically, the cyanoethyl group allows for further functionalization, enabling the synthesis of pharmaceuticals and agrochemicals.

Materials Science

Cyanic acid esters are utilized in the development of advanced materials. Their ability to form thermosetting resins upon curing makes them suitable for applications in:

- Adhesives : Used in bonding applications due to their strong adhesive properties.

- Coatings : Providing durable finishes that resist heat and chemicals.

- Composites : Enhancing mechanical properties when used as matrix materials in composite structures.

A notable application is in the formulation of liquid sealing materials that require high thermal stability and low coefficients of thermal expansion, which are critical for semiconductor devices .

Medicinal Chemistry

Research indicates that compounds with cyanate functional groups can interact with biological macromolecules, particularly proteins. This interaction can lead to carbamylation, a process that modifies protein structure and function. Understanding these interactions is crucial for exploring disease mechanisms related to protein misfolding and aggregation, which are implicated in conditions like Alzheimer's disease and other neurodegenerative disorders .

Case Study 1: Interaction with Proteins

A study investigated the reactivity of cyanic acid derivatives with amino acids in proteins. The findings suggest that such interactions could influence protein stability and functionality, providing insights into potential therapeutic targets for diseases characterized by protein aggregation.

Case Study 2: Development of Thermosetting Resins

Research on cyanate ester resins highlighted their utility in producing materials with superior thermal resistance and mechanical properties. These resins have been shown to perform well under high-temperature conditions, making them ideal for aerospace and automotive applications where material reliability is paramount .

Comparison with Similar Compounds

Comparison with Similar Cyanate Esters

Structural and Physical Properties

The table below compares Cyanic acid, 2-(1-cyanoethyl)phenyl ester with structurally related cyanate esters based on available evidence:

Key Observations:

- Substituent Effects: Bulky groups (e.g., tert-butyl in 4-(1,1-dimethylethyl)phenyl cyanate) increase glass transition temperatures (Tg) by restricting molecular motion, whereas electron-withdrawing groups (e.g., cyanoethyl) may enhance thermal stability .

- Physical State: The cyanoethyl group’s polarity and steric bulk likely render the compound crystalline, contrasting with liquid/semisolid phenyl cyanate .

Toxicity and Handling

- Limited toxicity data exist for cyanate esters. Phenyl cyanate is classified with unspecified toxicity in aquatic organisms . The cyanoethyl group introduces additional hazards (e.g., cyanide release under decomposition), necessitating careful handling .

Research Findings and Trends

- Synthesis: Substituted phenyl cyanates are typically synthesized via phenol reaction with cyanogen bromide (CNBr) in the presence of a base (e.g., triethylamine) . The 1-cyanoethyl group may require protective strategies during synthesis to prevent side reactions.

- Industrial Use: Novolac cyanate esters (e.g., phenol-formaldehyde polymers) dominate high-temperature applications, but monosubstituted derivatives like 2-(1-cyanoethyl)phenyl cyanate are explored for tailored reactivity in adhesives and composites .

Preparation Methods

Formation of Phenolate Salt

- The phenol precursor is first converted into its alkali metal salt (e.g., sodium or potassium phenolate) by reaction with the corresponding alkali metal or base.

- This salt formation is critical to activate the phenol oxygen for nucleophilic attack on the cyanogen halide.

Cyanation Reaction

- The phenolate salt is suspended or dissolved in an inert organic solvent.

- Cyanogen halide is added slowly at controlled low temperature with vigorous stirring.

- The molar ratio is generally 1:1 phenol to cyanogen halide, though an excess of cyanogen halide is often used to drive the reaction to completion.

- Reaction progress is monitored by the precipitation of inorganic salts (e.g., metal chloride or bromide) formed during the reaction.

Workup and Purification

- After completion, the reaction mixture is filtered to remove inorganic salts.

- The solvent and excess cyanogen halide are removed by distillation under reduced pressure.

- The crude product may be purified by recrystallization or washing with acid and water, followed by drying over anhydrous agents such as magnesium sulfate.

- Final product identity and purity are confirmed by spectroscopic methods, including NMR.

Alternative Cyanation Methods and Catalysts

- Use of tertiary amines as bases in non-aqueous media to facilitate cyanation while continuously removing by-products via ion exchange resins or other means.

- Continuous flow systems have been reported for the reaction of trialkylamine and cyanogen halide, enhancing control and scalability.

- Polymerization or partial trimerization of cyanate esters to prepolymers with triazine rings can be catalyzed by acids, bases, or salts (e.g., sodium hydroxide, Lewis acids, sodium carbonate, lithium chloride).

Representative Data Table: Cyanation Reaction Parameters

| Parameter | Typical Range / Example | Notes |

|---|---|---|

| Phenol form | Alkali metal phenolate (e.g., sodium salt) | Prepared in situ or isolated |

| Cyanogen halide | Cyanogen chloride (ClCN) or bromide (BrCN) | ClCN preferred for lower temperature reactions |

| Solvent | Benzene, toluene, xylene, THF, methylene chloride | Inert, non-aqueous |

| Temperature | 0 to -10 °C (ClCN), up to 60 °C (BrCN) | Lower temperature reduces side reactions |

| Molar ratio (phenol:cyanogen halide) | 1:1 to slight excess of cyanogen halide | Excess cyanogen halide drives reaction |

| Reaction time | 2 to 48 hours | Depends on temperature and reagents |

| Workup | Filtration, distillation, recrystallization | Removal of salts and solvents |

| Product confirmation | NMR, melting point, boiling point | Ensures purity and structure confirmation |

Example from Patent Literature

A typical example involves:

- Dissolving sodium 2-(1-cyanoethyl)phenolate in an inert solvent (e.g., methylene chloride).

- Cooling the solution to approximately 0 to 5 °C.

- Adding cyanogen chloride slowly under stirring.

- Stirring for several hours at low temperature.

- Filtering off sodium chloride formed.

- Removing solvent under reduced pressure.

- Purifying the crude cyanate ester by washing and drying.

- Characterizing the final product by NMR spectroscopy to confirm the 2-(1-cyanoethyl)phenyl cyanate structure.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(1-cyanoethyl)phenyl cyanate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via esterification of cyanic acid derivatives with substituted phenols. For example, describes the use of triethylamine as a catalyst to facilitate the reaction between cyanoalkenoic acids and substituted phenyl esters . Key variables include temperature (maintained at 50–60°C for optimal kinetics), solvent polarity (e.g., dichloromethane for non-polar intermediates), and stoichiometric ratios (e.g., 1:1.2 acid-to-phenol ratio to drive esterification). Purification typically involves column chromatography using silica gel and ethyl acetate/hexane gradients to isolate isomers.

Q. How can researchers validate the structural integrity of 2-(1-cyanoethyl)phenyl cyanate using spectroscopic techniques?

- Methodological Answer : Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical. For instance, and highlight NIST spectral databases for benchmarking <sup>1</sup>H/<sup>13</sup>C NMR peaks (e.g., aromatic protons at δ 7.2–7.8 ppm, cyano groups at ~110–120 ppm in <sup>13</sup>C) and molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 230.26 for analogs) . High-resolution MS (HRMS) with electrospray ionization (ESI) is recommended to confirm the molecular formula (C10H8N2O2).

Q. What safety protocols should be implemented when handling this compound in laboratory settings?

- Methodological Answer : and recommend:

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for synthesis steps involving volatile intermediates.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid aqueous drainage due to potential environmental toxicity .

Advanced Research Questions

Q. How do substituent effects on the phenyl ring influence the compound’s anti-inflammatory activity, and how can conflicting biological data be resolved?

- Methodological Answer : shows that electron-withdrawing groups (e.g., -Cl, -CN) at the ortho position enhance anti-inflammatory efficacy (e.g., 57% inhibition in cartilage tests for o-chloro derivatives vs. 35% for p-methoxy) . To address contradictions in activity

- Dose-Response Studies : Compare ED50 values across substituents.

- Statistical Validation : Apply ANOVA to assess significance (e.g., p < 0.05) between groups.

- Mechanistic Probes : Use in vitro assays (e.g., COX-2 inhibition) to isolate target interactions.

Q. What experimental strategies can elucidate the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in buffers (pH 2–12) at 40–60°C for 14 days. Monitor degradation via HPLC with UV detection (λ = 254 nm) .

- Kinetic Modeling : Use Arrhenius equations to predict shelf life at 25°C.

- Byproduct Identification : Employ LC-MS/MS to detect hydrolysis products (e.g., cyanic acid derivatives).

Q. How can surface adsorption studies improve understanding of the compound’s reactivity in heterogeneous environments?

- Methodological Answer : suggests using atomic force microscopy (AFM) and X-ray photoelectron spectroscopy (XPS) to analyze adsorption on model surfaces (e.g., silica, stainless steel) . Key steps:

- Controlled Exposure : Deposit the compound in vapor or solution phases under controlled humidity.

- Reactivity Mapping : Track changes in surface functional groups (e.g., C=O or C≡N bonds) over time.

- Computational Support : Apply density functional theory (DFT) to model binding energies.

Q. What methodologies are effective in resolving discrepancies between computational predictions and experimental data for this compound’s electronic properties?

- Methodological Answer :

- Benchmarking : Compare experimental UV-Vis spectra (e.g., λmax in acetonitrile) with time-dependent DFT (TD-DFT) simulations using B3LYP/6-31G(d) basis sets .

- Sensitivity Analysis : Vary computational parameters (e.g., solvent models, basis sets) to identify error sources.

- Experimental Validation : Use cyclic voltammetry to measure redox potentials (e.g., E1/2 for cyano group reduction).

Data Presentation and Critical Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.